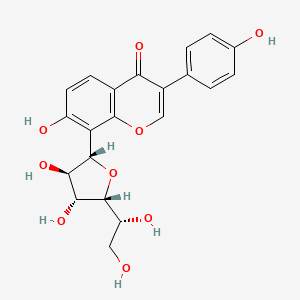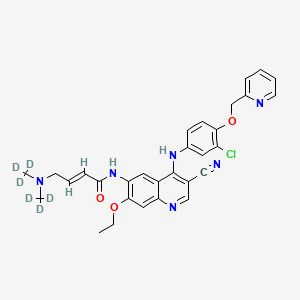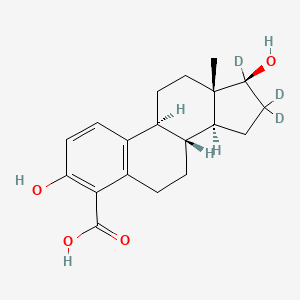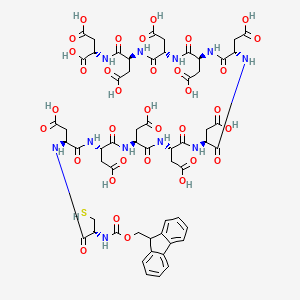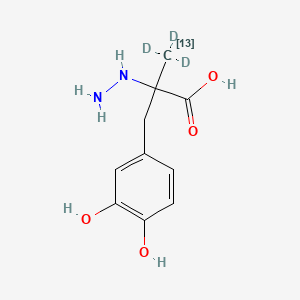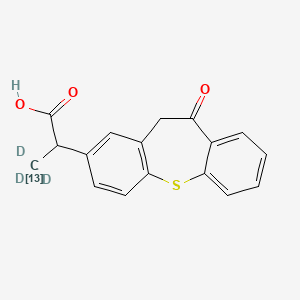
Zaltoprofen-13C,d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zaltoprofen-13C,d3: is a labeled version of Zaltoprofen, a non-steroidal anti-inflammatory drug (NSAID). This compound is specifically labeled with carbon-13 and deuterium, making it useful in various scientific research applications. Zaltoprofen itself is known for its potent anti-inflammatory and analgesic properties, primarily acting as a selective cyclooxygenase-2 (COX-2) inhibitor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Zaltoprofen-13C,d3 involves the incorporation of carbon-13 and deuterium into the Zaltoprofen molecule. The general synthetic route for Zaltoprofen includes the use of 5-(1-propionyl)-2-thiophenyl phenylacetic acid as an initiator, followed by rearrangement, hydrolysis, and cyclization . The rearrangement step often involves illumination to heat, which enhances the reaction efficiency and yield.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be environmentally friendly and suitable for mass production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Zaltoprofen-13C,d3 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of Zaltoprofen S-oxide.
Reduction: This reaction can convert this compound back to its parent compound.
Substitution: This reaction can involve the replacement of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions include Zaltoprofen S-oxide, 10-Hydroxyzaltoprofen, and other derivatives .
Wissenschaftliche Forschungsanwendungen
Zaltoprofen-13C,d3 is widely used in scientific research due to its labeled isotopes, which make it an excellent tracer for quantitation during drug development. Its applications include:
Chemistry: Used as a tracer in pharmacokinetic and metabolic studies.
Biology: Helps in studying the biological pathways and interactions of Zaltoprofen.
Medicine: Used in the development of new NSAIDs and understanding their mechanisms.
Industry: Employed in the quality control and standardization of pharmaceutical products
Wirkmechanismus
Zaltoprofen-13C,d3 exerts its effects by selectively inhibiting the COX-2 enzyme, which is involved in the synthesis of prostaglandins that mediate inflammation and pain. By inhibiting COX-2, this compound reduces the production of these inflammatory mediators, thereby providing anti-inflammatory and analgesic effects .
Vergleich Mit ähnlichen Verbindungen
Ibuprofen: Another NSAID with similar anti-inflammatory properties but less selective for COX-2.
Diclofenac: A potent NSAID with a broader range of action but higher gastrointestinal side effects.
Ketoprofen: Similar to Zaltoprofen but with different pharmacokinetic properties.
Uniqueness: Zaltoprofen-13C,d3 is unique due to its labeled isotopes, which provide enhanced capabilities for research and development. Its selective inhibition of COX-2 also makes it a preferred choice for studies focused on inflammation and pain without the gastrointestinal side effects commonly associated with other NSAIDs .
Eigenschaften
Molekularformel |
C17H14O3S |
|---|---|
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
3,3,3-trideuterio-2-(6-oxo-5H-benzo[b][1]benzothiepin-3-yl)(313C)propanoic acid |
InChI |
InChI=1S/C17H14O3S/c1-10(17(19)20)11-6-7-15-12(8-11)9-14(18)13-4-2-3-5-16(13)21-15/h2-8,10H,9H2,1H3,(H,19,20)/i1+1D3 |
InChI-Schlüssel |
MUXFZBHBYYYLTH-KQORAOOSSA-N |
Isomerische SMILES |
[2H][13C]([2H])([2H])C(C1=CC2=C(C=C1)SC3=CC=CC=C3C(=O)C2)C(=O)O |
Kanonische SMILES |
CC(C1=CC2=C(C=C1)SC3=CC=CC=C3C(=O)C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


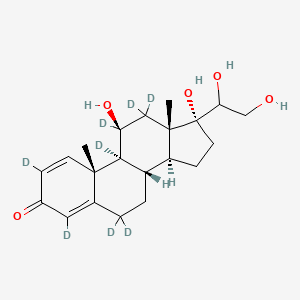
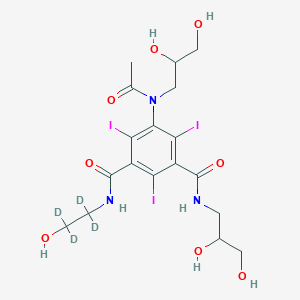
![4-[(E)-1-phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol](/img/structure/B12412968.png)
